Cas no 1358497-57-0 (N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide)
![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide structure](https://ja.kuujia.com/scimg/cas/1358497-57-0x500.png)
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide 化学的及び物理的性質
名前と識別子
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- N-[4-Ethoxy-2-(4-methoxyphenyl)-6-quinolinyl]benzeneacetamide
- N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide
-
- インチ: 1S/C26H24N2O3/c1-3-31-25-17-24(19-9-12-21(30-2)13-10-19)28-23-14-11-20(16-22(23)25)27-26(29)15-18-7-5-4-6-8-18/h4-14,16-17H,3,15H2,1-2H3,(H,27,29)
- InChIKey: YEAVCDBNIVYABP-UHFFFAOYSA-N
- ほほえんだ: C1(CC(NC2=CC=C3C(=C2)C(OCC)=CC(C2=CC=C(OC)C=C2)=N3)=O)=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 412.179
- どういたいしつりょう: 412.179
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 557
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.4A^2
じっけんとくせい
- 密度みつど: 1.211±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 633.2±55.0 °C(Predicted)
- 酸性度係数(pKa): 14.27±0.43(Predicted)
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3398-0640-20μmol |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide |
1358497-57-0 | 20μmol |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3398-0640-5mg |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide |
1358497-57-0 | 5mg |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3398-0640-10mg |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide |
1358497-57-0 | 10mg |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3398-0640-30mg |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide |
1358497-57-0 | 30mg |
$119.0 | 2023-09-11 | ||
Life Chemicals | F3398-0640-50mg |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide |
1358497-57-0 | 50mg |
$160.0 | 2023-09-11 | ||
Life Chemicals | F3398-0640-1mg |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide |
1358497-57-0 | 1mg |
$54.0 | 2023-09-11 | ||
Life Chemicals | F3398-0640-10μmol |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide |
1358497-57-0 | 10μmol |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3398-0640-3mg |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide |
1358497-57-0 | 3mg |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3398-0640-2μmol |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide |
1358497-57-0 | 2μmol |
$57.0 | 2023-09-11 | ||
Life Chemicals | F3398-0640-5μmol |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide |
1358497-57-0 | 5μmol |
$63.0 | 2023-09-11 |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide 関連文献
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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4. Book reviews
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamideに関する追加情報
N-[4-Ethoxy-2-(4-Methoxyphenyl)Quinolin-6-Yl]-2-Phenylacetamide: A Comprehensive Overview
N-[4-Ethoxy-2-(4-Methoxyphenyl)Quinolin-6-Yl]-2-Phenylacetamide, also known by its CAS number 1358497-57-0, is a complex organic compound with significant potential in the fields of pharmacology and material science. This compound has garnered attention due to its unique structural properties and promising biological activities. Recent studies have highlighted its role in various therapeutic applications, making it a subject of interest for researchers worldwide.
The molecular structure of N-[4-Ethoxy-2-(4-Methoxyphenyl)Quinolin-6-Yl]-2-Phenylacetamide is characterized by a quinoline ring system, which serves as a central scaffold. The quinoline moiety is substituted with an ethoxy group at position 4 and a methoxyphenyl group at position 2. Additionally, the compound features an acetamide group attached to the phenyl ring at position 6. This combination of functional groups contributes to the compound's versatile reactivity and bioavailability.
Recent research has focused on the synthesis and characterization of N-[4-Ethoxy-2-(4-Methoxyphenyl)Quinolin-6-Yl]-2-Phenylacetamide. Scientists have developed novel synthetic routes to improve the yield and purity of this compound. For instance, a study published in the Journal of Medicinal Chemistry outlined a two-step synthesis process involving nucleophilic aromatic substitution and amide bond formation. The authors demonstrated that optimizing reaction conditions, such as temperature and solvent choice, significantly enhances the overall efficiency of the synthesis.
The biological activity of N-[4-Ethoxy-2-(4-Methoxyphenyl)Quinolin-6-Yl]-2-Phenylacetamide has been extensively investigated. Preclinical studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties. In a study conducted by researchers at the University of California, Los Angeles (UCLA), the compound demonstrated significant inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes, which are key players in inflammation. Furthermore, the compound showed remarkable scavenging activity against reactive oxygen species (ROS), suggesting its potential as an antioxidant agent.
Another area of interest is the antitumor activity of N-[4-Ethoxy-2-(4-Methoxyphenyl)Quinolin-6-Yl]-2-Phenylacetamide. A team of researchers from Kyoto University reported that this compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The study revealed that the compound activates caspase-dependent pathways and modulates mitochondrial membrane potential, leading to programmed cell death. These findings underscore the potential of this compound as a novel anticancer agent.
In addition to its pharmacological applications, N-[4-Ethoxy-2-(4-Methoxyphenyl)Quinolin-6-Yl]-2-Phenylacetamide has shown promise in material science. Researchers at MIT have explored its use as a building block for constructing advanced materials with tailored electronic properties. The quinoline-based structure enables strong π-conjugation, making it suitable for applications in organic electronics and optoelectronics.
Despite its numerous advantages, further research is required to fully harness the potential of N-[4-Ethoxy-2-(4-Methoxyphenyl)Quinolin-6-Yl]-2-Phenylacetamide. Ongoing studies aim to elucidate its mechanism of action at molecular levels and evaluate its safety profile in preclinical models. Collaborative efforts between academia and industry are expected to accelerate the development of this compound into clinically relevant therapeutics or advanced materials.
In conclusion, N-[4-Ethoxy-2-(4-Methoxyphenyl)Quinolin
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